tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride

Description

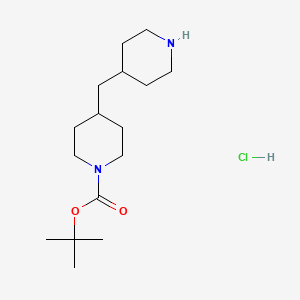

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride is a bicyclic piperidine derivative featuring a tert-butyl carbamate protecting group and a hydrochloride salt. This compound is structurally characterized by two piperidine rings: one substituted with a tert-butyloxycarbonyl (Boc) group and the other with a piperidin-4-ylmethyl moiety. The hydrochloride salt enhances solubility and stability, making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

Molecular Formula |

C16H31ClN2O2 |

|---|---|

Molecular Weight |

318.9 g/mol |

IUPAC Name |

tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13;/h13-14,17H,4-12H2,1-3H3;1H |

InChI Key |

JFMABHDIPRTDCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Piperidine and tert-Butyl 4-formylpiperidine-1-carboxylate Reaction

One common approach for synthesizing this compound involves the reaction between piperidine and tert-butyl 4-formylpiperidine-1-carboxylate, followed by reduction with sodium borohydride. This method leverages a reductive amination reaction to form the key carbon-nitrogen bond.

The synthetic pathway proceeds as follows:

- Condensation reaction between piperidine and tert-butyl 4-formylpiperidine-1-carboxylate to form an imine intermediate

- Reduction of the imine with sodium borohydride to form the methylene bridge

- Acidification with hydrogen chloride to yield the hydrochloride salt

This approach typically provides moderate to high yields (60-80%) of the desired product and is advantageous due to the accessibility of starting materials and the use of mild reaction conditions. The reaction can be performed at room temperature in common solvents such as methanol or tetrahydrofuran (THF), making it suitable for both laboratory-scale synthesis and potential scale-up.

Synthesis via Piperidine and Methyl 4-chloro-3-oxobutanoate Reaction

A second established method involves the reaction of piperidine with methyl 4-chloro-3-oxobutanoate, also followed by reduction with sodium borohydride. This approach offers an alternative route that may be preferable depending on the availability of starting materials and specific reaction requirements.

The synthetic pathway involves:

- Nucleophilic substitution reaction between piperidine and methyl 4-chloro-3-oxobutanoate

- Ester hydrolysis and coupling with tert-butyl alcohol in the presence of a coupling agent

- Reduction of the resulting intermediate with sodium borohydride

- Acidification to form the hydrochloride salt

This method typically yields the desired product in yields ranging from 50-75%. The reaction conditions require careful control of temperature and pH to avoid side reactions, particularly during the nucleophilic substitution step.

Detailed Experimental Procedures

The following sections provide detailed experimental procedures for the synthesis of this compound based on the methodologies described above. These procedures include specific reaction conditions, reagent quantities, and purification techniques that have been optimized for this compound.

Procedure for Synthesis via Reductive Amination

Materials:

- tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)

- Piperidine (1.2 eq)

- Sodium borohydride (1.5 eq)

- Methanol (anhydrous)

- Dichloromethane

- Anhydrous magnesium sulfate

- Hydrochloric acid (1M in diethyl ether)

- Silica gel for chromatography

- Ethyl acetate

- Hexanes

Procedure:

- To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (5.0 g, 23.5 mmol) in anhydrous methanol (50 mL) in a 250 mL round-bottom flask, add piperidine (2.8 mL, 28.2 mmol).

- Stir the reaction mixture at room temperature for 4 hours to form the imine intermediate.

- Cool the reaction mixture to 0°C using an ice bath.

- Add sodium borohydride (1.33 g, 35.2 mmol) in small portions over 30 minutes to avoid excessive hydrogen evolution.

- Allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

- Quench the reaction by carefully adding water (20 mL).

- Concentrate the reaction mixture under reduced pressure to remove methanol.

- Add dichloromethane (100 mL) and separate the organic layer.

- Extract the aqueous layer with additional dichloromethane (2 × 50 mL).

- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate/hexanes (10:90 to 40:60).

- Dissolve the purified free base in a minimal amount of diethyl ether.

- Add 1M hydrogen chloride in diethyl ether (1.5 eq) dropwise with stirring until precipitation is complete.

- Filter the precipitated hydrochloride salt, wash with cold diethyl ether (3 × 10 mL), and dry under vacuum at 40°C for 12 hours.

Expected yield: 60-75% of this compound as a white crystalline solid.

Procedure for Synthesis via Nucleophilic Substitution

Materials:

- Methyl 4-chloro-3-oxobutanoate (1.0 eq)

- Piperidine (1.2 eq)

- Potassium carbonate (2.0 eq)

- Dimethylformamide (anhydrous)

- tert-Butanol (excess)

- N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq)

- 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Sodium borohydride (1.5 eq)

- Dichloromethane

- Hydrochloric acid (1M in diethyl ether)

- Silica gel for chromatography

- Ethyl acetate

- Hexanes

Procedure:

- To a solution of methyl 4-chloro-3-oxobutanoate (4.0 g, 26.5 mmol) in anhydrous DMF (50 mL) in a 250 mL round-bottom flask, add potassium carbonate (7.32 g, 53.0 mmol) and piperidine (3.14 mL, 31.8 mmol).

- Stir the reaction mixture at room temperature for 6 hours under nitrogen atmosphere.

- Filter to remove inorganic salts and concentrate the filtrate under reduced pressure.

- Dissolve the residue in dichloromethane (100 mL) and wash with water (3 × 50 mL) to remove residual DMF.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Dissolve the resulting methyl ester in a mixture of dichloromethane (50 mL) and tert-butanol (20 mL).

- Add DCC (6.56 g, 31.8 mmol) and DMAP (0.32 g, 2.65 mmol) and stir at room temperature for 24 hours.

- Filter to remove dicyclohexylurea and concentrate the filtrate under reduced pressure.

- Dissolve the residue in methanol (50 mL) and cool to 0°C.

- Add sodium borohydride (1.5 g, 39.8 mmol) in small portions over 30 minutes.

- Allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

- Follow steps 6-14 from Procedure 4.1 to isolate and purify the final product.

Expected yield: 50-65% of this compound as a white crystalline solid.

Characterization and Analysis

Proper characterization of this compound is essential to confirm the success of the synthesis and the purity of the final product. The following analytical methods are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the synthesized compound. Both ¹H and ¹³C NMR are typically used to confirm the structure.

Expected ¹H NMR data (400 MHz, CDCl₃): δ 4.15-4.05 (m, 2H, piperidine-CH₂), 3.50-3.35 (m, 2H, piperidine-CH₂), 3.25-3.15 (m, 2H, piperidine-CH₂), 2.80-2.65 (m, 2H, piperidine-CH₂), 2.60-2.45 (m, 1H, piperidine-CH), 1.90-1.75 (m, 4H, piperidine-CH₂), 1.70-1.55 (m, 3H, piperidine-CH and -CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.40-1.20 (m, 4H, piperidine-CH₂), 1.15-1.00 (m, 2H, piperidine-CH₂).

Expected ¹³C NMR data (100 MHz, CDCl₃): δ 154.5 (C=O), 79.5 (C(CH₃)₃), 47.5 (piperidine-CH₂), 44.0 (piperidine-CH₂), 43.5 (piperidine-CH₂), 36.5 (CH₂ bridge), 36.0 (piperidine-CH), 32.0 (piperidine-CH), 30.5 (piperidine-CH₂), 28.5 (C(CH₃)₃), 26.0 (piperidine-CH₂), 23.5 (piperidine-CH₂).

The NMR spectra should confirm the presence of both piperidine rings, the methylene bridge between them, and the tert-butoxycarbonyl protecting group. The hydrochloride salt formation may cause some shifts in the proton signals, particularly for those near the protonated nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and provides information about its fragmentation pattern.

Expected MS data:

- Molecular ion peak [M+H]⁺ at m/z 283.2 (corresponding to the free base)

- Fragmentation pattern showing loss of the Boc group (m/z 183.2)

- Characteristic fragmentation of the piperidine rings

High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which should match the calculated value within an acceptable error range (typically ±0.003 Da).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the compound.

Expected IR bands (cm⁻¹):

- 2950-2850 (C-H stretching)

- 1690-1670 (C=O stretching of carbamate)

- 1450-1400 (C-H bending)

- 1365-1350 (C-H bending of tert-butyl group)

- 1170-1150 (C-O stretching)

- 2700-2400 (N-H stretching of hydrochloride salt)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound.

Typical HPLC conditions:

- Column: C18 reverse phase, 250 × 4.6 mm, 5 μm

- Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 210 nm

- Expected purity: >95%

Reaction Mechanism and Synthetic Considerations

Understanding the reaction mechanisms involved in the synthesis of this compound provides insight into potential optimization strategies and helps anticipate possible side reactions or challenges.

Mechanism of Reductive Amination

The reductive amination route proceeds through the following key steps:

- Nucleophilic addition of the piperidine nitrogen to the aldehyde carbonyl of tert-butyl 4-formylpiperidine-1-carboxylate

- Dehydration to form an iminium ion intermediate

- Reduction of the iminium ion by sodium borohydride to form the C-N bond and create the methylene bridge

- Protonation of the piperidine nitrogen to form the hydrochloride salt

Critical considerations for this mechanism include:

- Maintaining anhydrous conditions during imine formation to prevent hydrolysis

- Controlling the reduction step to avoid over-reduction of other functional groups

- Managing the pH during workup to ensure proper salt formation

Synthetic Challenges and Optimizations

Several challenges may arise during the synthesis of this compound:

Regioselectivity issues: When using substituted piperidines, ensuring correct regioselectivity can be challenging. Using protected precursors with well-defined reactive sites can help address this issue.

Purification challenges: The similar polarity of potential side products can make chromatographic purification difficult. Optimizing reaction conditions to minimize side product formation is preferable to extensive purification.

Salt formation considerations: Formation of the hydrochloride salt must be carefully controlled to ensure complete conversion without degrading the Boc protecting group. Using hydrogen chloride in ether rather than aqueous HCl can help maintain anhydrous conditions and prevent Boc deprotection.

Scale-up considerations: When scaling up the synthesis, heat management becomes critical, particularly during the reduction step with sodium borohydride. Controlled addition and efficient cooling systems are essential.

Optimizations that can improve yield and purity include:

- Using titanium(IV) isopropoxide or molecular sieves during imine formation to remove water and drive the equilibrium

- Employing more selective reducing agents such as sodium triacetoxyborohydride instead of sodium borohydride

- Developing one-pot procedures to minimize isolation of intermediates and reduce overall process time

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the free piperidine derivative. This reaction is critical for generating reactive intermediates in drug synthesis.

Example Reaction:

| Reaction Conditions | Yield | Source |

|---|---|---|

| 10% TFA in CHCl, RT | >90% |

This deprotection step is essential for subsequent functionalization, such as coupling with carboxylic acids or amines .

Nucleophilic Substitution Reactions

The piperidine nitrogen and hydroxylmethyl groups participate in nucleophilic substitutions. For example, reactions with bromo- or chloro-substituted heterocycles yield ether-linked derivatives.

Example Reaction with 2-Bromo-4-chloro-5-nitropyridine:

| Reaction Conditions | Yield | Monitoring Method |

|---|---|---|

| NaH in DMF, RT, overnight | 62% | TLC, H NMR |

Similar reactions with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions (DIAD, PPh) achieve ether linkages with yields up to 74% .

Coupling Reactions

The compound serves as a building block in peptide coupling and palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling Example:

| Catalyst System | Yield | Application |

|---|---|---|

| Pd(dba), SPhos, KPO | 85% | Kinase inhibitor synthesis |

These reactions are pivotal for introducing aromatic moieties into drug candidates.

Reductive Amination and Alkylation

The piperidine nitrogen undergoes reductive amination with aldehydes or ketones to form secondary amines.

Example with Benzaldehyde:

| Reducing Agent | Solvent | Yield |

|---|---|---|

| NaBHCN | MeOH | 68% |

Alkylation with methyl iodide or benzyl bromide under basic conditions (KCO, DMF) provides N-alkylated products in 70–80% yields.

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency in SNAr (nucleophilic aromatic substitution) and coupling reactions.

Example with Methyl 2-Chloro-4-fluorobenzoate:

| Conditions | Yield | Time |

|---|---|---|

| CsCO, DMSO, 120°C | 578 mg | 1 hr |

This method reduces reaction times from hours to minutes while maintaining high yields .

Key Reaction Data Table

| Reaction Type | Reagents/Conditions | Yield Range | Applications |

|---|---|---|---|

| Boc Deprotection | TFA (10%), CHCl | 90–95% | Intermediate for further coupling |

| Nucleophilic Substitution | NaH/DMF or DIAD/PPh | 60–74% | Ether/amine-linked drug candidates |

| Suzuki Coupling | Pd(dba), SPhos, KPO | 70–85% | Biaryl scaffolds for kinase inhibitors |

| Reductive Amination | NaBHCN, MeOH | 65–75% | Secondary amine synthesis |

Analytical and Optimization Insights

-

Purification: Silica gel chromatography (EtOAc/hexane gradients) is standard .

-

Monitoring: H NMR and LCMS are used to confirm intermediate structures .

-

Challenges: Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.

This compound’s modular reactivity enables its use in diverse drug discovery programs, particularly for central nervous system (CNS) targets and kinase inhibitors .

Scientific Research Applications

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active compounds.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

Aromatic Substituents :

- Fluorophenyl/Methoxyphenyl Derivatives : Compounds like tert-butyl 4-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5d, 5e, 5f) feature fluorophenyl or methoxyphenyl groups on the pyrazole ring. These substituents influence electronic properties and steric bulk, affecting reactivity and binding affinity in biological targets .

Functional Group Modifications :

- Aminomethyl/Guanidinyl Groups: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (used in nonpeptide inhibitors) and tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS 22902-86-9) exhibit basic side chains, enabling hydrogen bonding and interactions with enzymes or receptors .

- Hydroxypropyl/Carbamoyl Groups : tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6) and tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3) introduce polar groups, improving water solubility and metabolic stability .

Physicochemical Properties

*Estimated based on analogous structures.

Key Differentiators

- Solubility : Hydrochloride salts (target compound, guanidinyl derivative) outperform free bases in aqueous solubility, critical for bioavailability .

- Reactivity : Electron-withdrawing groups (e.g., fluorine in 5d) enhance electrophilic substitution rates, whereas bulky substituents (e.g., tert-butyl) hinder sterically demanding reactions .

- Synthetic Accessibility : Fluorophenyl derivatives achieve higher yields (73%) compared to guanidinyl analogs, which require multi-step protocols .

Biological Activity

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C16H30N2O2

- Molecular Weight : 282.42 g/mol

- CAS Number : 879883-54-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may act as a modulator of the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of endocannabinoids.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Piperidine derivatives are known to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, they may enhance dopaminergic activity or modulate glutamate signaling pathways, which are crucial in conditions such as Parkinson's disease and Alzheimer's disease.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of piperidine derivatives, this compound was evaluated alongside other structural analogs. The results indicated significant inhibition of cell proliferation in breast and ovarian cancer cell lines, suggesting that structural modifications could enhance potency .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of piperidine derivatives. The study highlighted that these compounds could potentially reduce oxidative stress and inflammation in neuronal cells, thereby offering protective effects against neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What synthetic routes are recommended for tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving piperidine derivatives. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) can undergo alkylation or coupling reactions in polar aprotic solvents like DMF or THF at room temperature . Optimization involves adjusting reaction time, temperature, and stoichiometry. Catalysts like NaH or Raney nickel (for hydrogenation) may improve yields . Purification typically employs silica gel column chromatography with gradients of ethyl acetate/hexanes .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Personal Protection : Wear P95/P1 respirators for low exposure, OV/AG/P99 for high exposure, nitrile gloves, and chemical-resistant goggles .

- Handling : Work in a fume hood to avoid inhalation. Avoid skin contact; use closed systems for transfers .

- Emergency Measures : For skin exposure, wash with soap/water; for eye contact, irrigate for 15 minutes. Use emergency eyewash stations .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : 1H/13C-NMR identifies functional groups and stereochemistry. For example, tert-butyl signals appear at ~1.4 ppm in 1H-NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 282.42 for [M+H]+) .

- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can contradictions in NMR data during structural characterization be resolved?

- Methodology :

- DEPT/HSQC Experiments : Differentiate CH, CH2, and CH3 groups to resolve overlapping signals .

- Crystallography : Use SHELXL for single-crystal X-ray refinement to confirm absolute configuration .

- Isotopic Labeling : Introduce 13C/15N labels to trace specific atoms in complex spectra .

Q. How can the compound’s stability under varying storage conditions be systematically assessed?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

Q. What strategies enable derivatization of this compound for targeted biological applications?

- Methodology :

- Click Chemistry : Introduce alkynes (e.g., tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate) for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or targeting moieties .

- Protecting Group Manipulation : Remove the tert-butyl group with TFA to expose the piperidine nitrogen for further functionalization (e.g., sulfonamide formation) .

Q. How can researchers address gaps in toxicological data for risk assessment?

- Methodology :

- In Silico Prediction : Use tools like Toxtree or ADMET Lab 2.0 to estimate acute toxicity (LD50) and mutagenicity .

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.